molecular formula C13H17N5O2 B2743573 N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235118-70-3

N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2743573
CAS No.: 1235118-70-3
M. Wt: 275.312
InChI Key: TZBFZSAYICBICB-UHFFFAOYSA-N
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Description

N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a novel chemical entity designed for pharmaceutical and life sciences research. As a derivative of the 1,2,4-oxadiazole heterocycle, this compound is of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery due to its metabolic stability and its role as a bioisostere for esters and amides, which can enhance drug-like properties . The incorporation of a pyrazine ring further diversifies its potential for molecular interactions, making it a promising candidate for the development of new therapeutic agents. This compound is presented to the research community for investigative purposes only. Its potential applications are inferred from the established biological activities of analogous structures. 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial , anti-inflammatory, and anticancer effects . Researchers are encouraged to explore its mechanism of action and efficacy in specific biological targets. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N,N-di(propan-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-8(2)18(9(3)4)13(19)12-16-11(17-20-12)10-7-14-5-6-15-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBFZSAYICBICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=NC(=NO1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Effects

DCM emerged as the optimal solvent for both cyclization and coupling steps, providing superior reagent solubility and minimal side reactions compared to polar aprotic solvents like DMF. The use of DIPEA as a base neutralizes HCl byproducts during HATU-mediated couplings, preventing acid-catalyzed oxadiazole ring degradation.

Temperature and Time Optimization

Cyclization with POCl₃ requires heating at 80°C for 4 hours, whereas ClCN-based methods proceed efficiently at ambient temperatures. Coupling and amidation reactions exhibit time-dependent yields, with 3-hour durations balancing completion and byproduct formation.

Table 2: Yield Optimization via Parameter Variation

Step Variable Optimal Value Yield Increase
Cyclization POCl₃ (equiv) 1.2 +12%
Coupling HATU (equiv) 1.2 +18%
Amidation DIPEA (equiv) 2.0 +9%

Analytical Characterization and Validation

Structural confirmation relies on multimodal spectroscopy:

  • IR Spectroscopy : Absence of the carbonyl stretch at 1640 cm⁻¹ confirms cyclization, while reappearance at 1680 cm⁻¹ verifies amide formation.
  • ¹H NMR : The N,N-diisopropyl group’s characteristic doublets appear at δ 1.24 (6H, J = 8.0 Hz) and δ 3.42 (4H).
  • LC-MS : Molecular ion peaks at m/z 327 [M + 1]⁺ align with theoretical calculations.

Source’s aerobic oxidation protocol introduces potential impurities like 2-imino derivatives, necessitating rigorous column chromatography (SiO₂, ethyl acetate/hexane). Purity thresholds >98% are achievable through gradient elution, as validated by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, as effective antimicrobial agents. These compounds have demonstrated activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, a derivative exhibited significant synergy with beta-lactam antibiotics, enhancing their efficacy against resistant pathogens .

1.2 Anticancer Properties
The modulation of peroxisome proliferator-activated receptor alpha (PPAR-α) has been identified as a novel strategy in cancer therapy. Compounds similar to this compound have shown promise as PPAR agonists. In vitro studies revealed that these compounds can inhibit tumor cell proliferation in various cancer cell lines while exhibiting lower cytotoxicity compared to standard treatments .

Neuroprotective Effects

2.1 Alzheimer's Disease Research
The multitarget-directed ligand approach has led to the synthesis of oxadiazole derivatives aimed at treating complex neurodegenerative diseases like Alzheimer's. Compounds derived from the oxadiazole framework have shown inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key player in neuroinflammation and tau hyperphosphorylation associated with Alzheimer's disease . In vivo experiments indicated that these compounds can improve cognitive function in animal models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of oxadiazole derivatives is crucial for optimizing their pharmacological properties. SAR studies have demonstrated that modifications to the oxadiazole ring can significantly enhance biological activity. For instance, the introduction of various substituents on the pyrazine moiety has been linked to improved antimicrobial and anticancer efficacy .

Case Studies and Experimental Findings

CompoundActivityReference
ND-421Antimicrobial against MRSA
Compound 10bGSK-3β inhibition; neuroprotective
PPAR agonist derivativesAnticancer potential

Case Study: ND-421

ND-421 is a notable derivative that has shown remarkable effectiveness against MRSA with a unique resistance mechanism that does not compromise the efficacy of traditional antibiotics like vancomycin and linezolid. Its ability to enhance the action of beta-lactams positions it as a promising candidate for treating refractory infections .

Case Study: Neuroprotective Compounds

In research targeting Alzheimer's disease, compound 10b exhibited dual inhibition of GSK-3β and significant neuroprotective effects in vitro and in vivo. These findings suggest its potential as a lead compound for further development in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Table 1: Key Structural Differences Among 1,2,4-Oxadiazole Derivatives
Compound Name Substituents at Position 3 Substituents at Position 5 Key Functional Groups
Target Compound Pyrazin-2-yl N,N-Diisopropylcarboxamide Oxadiazole, Pyrazine, Carboxamide
5d () 4-Methyl-6-(3-nitrophenyl)pyrimidine Phenyl Oxadiazole, Pyrimidine, Nitro
5g () 6-(4-Methoxyphenyl)-4-methylpyrimidine Phenyl Oxadiazole, Pyrimidine, Methoxy
I-2 () Pyrazin-2-yl N-Ethyl-N-methylcarboxamide Oxadiazole, Pyrazine, Trifluoromethyl Benzoyl
C15H12N2O4 () 2H-1,3-Benzodioxol-5-yl N-(2-Aminoethyl)carboxamide Oxadiazole, Benzodioxole, Amine

Key Observations :

  • The pyrazin-2-yl group in the target compound provides two nitrogen atoms in the aromatic ring, enhancing electronic delocalization compared to pyrimidine (one nitrogen) in 5d/5g .
  • Fluorinated derivatives (e.g., I-2 in ) exhibit higher lipophilicity (logP) due to trifluoromethyl groups, whereas the target compound’s isopropyl groups may balance hydrophobicity and solubility .

Key Observations :

  • Fluorinated derivatives (e.g., I-2) require multistep syntheses with lower yields (35–56%), reflecting challenges in introducing trifluoromethyl groups .
  • Non-fluorinated analogues (e.g., 5d/5g) achieve higher yields (85–90%) via streamlined cycloadditions .

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and Physical Properties
Compound Name Melting Point (°C) LogP (Predicted) Reported Bioactivity
Target Compound - ~2.5* Not explicitly reported
5d () 261–262 ~3.1 Not reported
5g () 236–237 ~2.8 Not reported
I-2 () - ~4.2 Potential CNS applications (inferred)
C15H12N2O4 () - ~1.9 Not reported

Key Observations :

  • The target compound’s predicted logP (~2.5) suggests moderate lipophilicity, intermediate between benzodioxole (logP ~1.9) and trifluoromethyl (logP ~4.2) derivatives.
  • Pyrazine-containing compounds (e.g., ) are linked to neurological applications, implying the target compound may share similar therapeutic niches .
  • Higher melting points in 5d/5g (236–262°C) vs. fluorinated derivatives (unspecified) suggest stronger crystal packing in non-fluorinated analogues .

Biological Activity

N,N-Diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

This compound features a pyrazinyl moiety linked to an oxadiazole ring, which is known for its ability to modulate biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives, including this compound. These compounds exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Enterococcus faecalis8 µg/mL
Escherichia coli16 µg/mL

These findings suggest that the compound may serve as a promising candidate for treating infections caused by resistant strains of bacteria.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)10.53.0
MCF7 (Breast Cancer)15.02.5
A549 (Lung Cancer)12.02.8

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, which is a desirable property for anticancer agents.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Targets : The compound has shown inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in various disease processes including cancer and inflammation .
  • Disruption of Bacterial Cell Wall Synthesis : Similar to other oxadiazole derivatives, this compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis and death .
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound can trigger apoptotic pathways in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Recent case studies have documented the effectiveness of this compound in preclinical models:

  • Study on MRSA Infections : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) in a murine model. Results indicated a significant reduction in bacterial load compared to control groups when treated with the compound .
  • Cancer Treatment Model : In xenograft models using human breast cancer cells, treatment with this compound resulted in tumor size reduction by approximately 50% over four weeks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and what reaction conditions are critical for optimizing yields?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrazine precursors. For example, coupling pyrazine-2-carbonitrile derivatives with hydroxylamine under basic conditions forms the oxadiazole ring. Subsequent carboxamide formation requires activating agents (e.g., EDCI or HATU) and N,N-diisopropylamine in anhydrous solvents like DMF or THF .
  • Critical Parameters : Temperature control (<5°C during nitrile activation), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for amine coupling) significantly impact purity and yield .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substitution patterns (e.g., pyrazine protons at δ 8.5–9.0 ppm, oxadiazole carbons at ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 318.1462) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL-2018 for refinement) resolves bond angles and dihedral angles in the oxadiazole-pyrazine core .

Advanced Research Questions

Q. What strategies address low yields during the cyclization step to form the 1,2,4-oxadiazole ring?

  • Troubleshooting :

  • Catalyst Optimization : Use of triethylamine or DBU as bases improves cyclization efficiency by deprotonating intermediates .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics compared to toluene .
  • Intermittent Monitoring : Thin-layer chromatography (TLC) with PE/EtOAc (1:1) tracks reaction progress and identifies byproducts .

Q. How do electronic effects in the pyrazine ring influence the compound’s reactivity in further functionalization?

  • Mechanistic Insight : The electron-deficient pyrazine ring directs electrophilic substitution to the 5-position. Density Functional Theory (DFT) studies reveal that substituents at the 3-position (e.g., oxadiazole) modulate frontier molecular orbitals, affecting nucleophilic attack susceptibility .
  • Experimental Validation : Substituent effects are tested via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, showing >70% yield for electron-withdrawing groups .

Q. How can discrepancies in biological activity data be resolved when testing analogs of this compound?

  • Data Analysis Framework :

  • Structure-Activity Relationship (SAR) : Compare IC50_{50} values against analogs with modified diisopropyl groups or oxadiazole substituents.
  • Controlled Assays : Standardize cell lines (e.g., HEK293 for kinase inhibition) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
    • Case Study : A 2023 study found that N-methylation of the carboxamide group reduced cytotoxicity by 40%, attributed to altered hydrogen-bonding with target proteins .

Methodological Challenges and Solutions

Q. What purification techniques are recommended for isolating the compound from complex reaction mixtures?

  • Chromatography : Silica gel column chromatography with gradient elution (PE/EtOAc 3:1 to 1:1) effectively separates the target compound from unreacted starting materials .
  • Recrystallization : Use of ethanol/water (4:1) at −20°C yields crystals with ≥98% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?

  • In Silico Models :

  • ADMET Prediction : SwissADME estimates a moderate LogP (~2.5) and high gastrointestinal absorption, suggesting oral bioavailability .
  • Molecular Dynamics (MD) : Simulations in GROMACS reveal stable binding conformations with kinase targets (e.g., EGFR-TK), guiding lead optimization .

Critical Research Gaps

  • Mechanistic Studies : Limited data exist on the compound’s degradation pathways under physiological conditions.
  • In Vivo Efficacy : No published pharmacokinetic profiles in animal models are available, necessitating rodent studies with LC-MS/MS quantification .

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